Bis(diethylamino)dichlorosilane is an organosilicon compound with the molecular formula CHNSi. It is primarily utilized in the semiconductor industry as a precursor for atomic layer deposition processes. This compound is characterized by its two diethylamino groups attached to a silicon atom, which enhances its reactivity and suitability for various chemical applications.
Bis(diethylamino)dichlorosilane can be sourced from chemical suppliers specializing in organometallic compounds. It falls under the category of silanes, specifically classified as a dichlorosilane due to the presence of two chlorine atoms attached to the silicon atom. Its CAS number is 27804-64-4, and it is known for its high purity levels, often exceeding 99%.
The synthesis of bis(diethylamino)dichlorosilane typically involves the reaction of dichlorosilane with diethylamine in the presence of a solvent, such as hexane, and a catalyst. The process can be summarized in the following steps:
This method allows for high yields and purity of bis(diethylamino)dichlorosilane.
The molecular structure of bis(diethylamino)dichlorosilane features a central silicon atom bonded to two diethylamino groups and two chlorine atoms. The structural formula can be represented as:
Key structural data includes:
Bis(diethylamino)dichlorosilane participates in several types of chemical reactions:
Common reagents used in these reactions include oxygen or oxygen plasma for oxidation and various amines for substitution reactions. The major products formed include silicon dioxide and substituted silanes depending on the nucleophile used .
In atomic layer deposition, bis(diethylamino)dichlorosilane acts as a precursor that interacts with hydroxyl-terminated surfaces on substrates. The mechanism involves:
This process results in uniform thin films essential for advanced semiconductor devices .
These properties highlight its handling requirements and potential hazards during use.
Bis(diethylamino)dichlorosilane is primarily used in scientific applications related to semiconductor manufacturing, particularly in atomic layer deposition processes for creating thin films of silicon dioxide or other silicon-based materials. Its ability to form stable bonds with oxygen-containing groups on substrates makes it valuable for producing high-quality coatings essential for electronic components .
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